molecular formula C30H36N2O2 B311828 4-tert-butyl-N-[2-[(4-tert-butylbenzoyl)amino]-4,5-dimethylphenyl]benzamide

4-tert-butyl-N-[2-[(4-tert-butylbenzoyl)amino]-4,5-dimethylphenyl]benzamide

Cat. No.: B311828
M. Wt: 456.6 g/mol
InChI Key: MCDHKWFLJWISQK-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[2-[(4-tert-butylbenzoyl)amino]-4,5-dimethylphenyl]benzamide is a complex organic compound with the molecular formula C29H34N2O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[2-[(4-tert-butylbenzoyl)amino]-4,5-dimethylphenyl]benzamide typically involves multiple steps. One common method includes the acylation of 4-tert-butylbenzoyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[2-[(4-tert-butylbenzoyl)amino]-4,5-dimethylphenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

4-tert-butyl-N-[2-[(4-tert-butylbenzoyl)amino]-4,5-dimethylphenyl]benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[2-[(4-tert-butylbenzoyl)amino]-4,5-dimethylphenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-[2-[(4-tert-butylbenzoyl)amino]-4,5-dimethylphenyl]benzamide is unique due to its specific structural features, such as the presence of multiple tert-butyl groups and benzamide functionalities.

Properties

Molecular Formula

C30H36N2O2

Molecular Weight

456.6 g/mol

IUPAC Name

4-tert-butyl-N-[2-[(4-tert-butylbenzoyl)amino]-4,5-dimethylphenyl]benzamide

InChI

InChI=1S/C30H36N2O2/c1-19-17-25(31-27(33)21-9-13-23(14-10-21)29(3,4)5)26(18-20(19)2)32-28(34)22-11-15-24(16-12-22)30(6,7)8/h9-18H,1-8H3,(H,31,33)(H,32,34)

InChI Key

MCDHKWFLJWISQK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)NC(=O)C2=CC=C(C=C2)C(C)(C)C)NC(=O)C3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CC1=CC(=C(C=C1C)NC(=O)C2=CC=C(C=C2)C(C)(C)C)NC(=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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